![molecular formula C8H12N2S B1372670 4-(Piperidin-4-yl)thiazole CAS No. 741670-62-2](/img/structure/B1372670.png)
4-(Piperidin-4-yl)thiazole
Overview
Description
“4-(Piperidin-4-yl)thiazole” is a compound that contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Scientific Research Applications
Antimicrobial Activity
Thiazoles are known to be present in various biologically active compounds with antimicrobial properties, such as sulfathiazole . Therefore, “4-(Piperidin-4-yl)thiazole” could potentially be explored for its antimicrobial efficacy.
Antiretroviral Activity
Compounds like Ritonavir, which contain a thiazole ring, have antiretroviral activity . This suggests that “4-(Piperidin-4-yl)thiazole” might also be researched for use in antiretroviral therapy.
Antifungal Activity
Thiazoles like Abafungin exhibit antifungal properties . The compound could be investigated for similar applications.
Antineoplastic Activity
Thiazoles have been reported to demonstrate potent effects on human tumor cell lines, indicating potential antineoplastic or anticancer applications .
Antioxidant Action
Piperidine derivatives such as Piperine show powerful antioxidant action . “4-(Piperidin-4-yl)thiazole” might also possess similar antioxidant properties.
Drug Discovery
The piperidine nucleus is crucial in various drugs due to its structure–activity relationship . The compound could be part of studies in drug discovery focusing on its piperidine moiety.
Future Directions
Piperidine derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
- One possible target could be cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . COX enzymes convert arachidonic acid into prostaglandins (PGE2), thromboxane, and prostacyclin. Inhibition of COX enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
- Impact on Bioavailability : The compound’s ADME properties (absorption, distribution, metabolism, and excretion) influence its bioavailability. However, specific details are lacking .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
4-piperidin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMORARINGMZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
741670-62-2 | |
Record name | 4-(1,3-thiazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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